molecular formula C11H14O2 B3425630 4-Isopropyl-2-methylbenzoic acid CAS No. 4395-93-1

4-Isopropyl-2-methylbenzoic acid

Cat. No. B3425630
CAS RN: 4395-93-1
M. Wt: 178.23 g/mol
InChI Key: BKDBWHLVQZFSEJ-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methylbenzoic acid is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.22800 . It is also known by other synonyms such as 2-Methyl-4-isopropyl-benzol-carbonsaeure .


Synthesis Analysis

The synthesis of 2-substituted benzoic acids, which would include 4-Isopropyl-2-methylbenzoic acid, involves complex processes. The substituent effects were evaluated by calculations at the B3LYP/6-311+G (d,p) level by means of isodesmic reactions, separately for the acid molecules and for their anions . An intramolecular hydrogen bond, affecting the acidity moderately, was found only in the case of 2-methoxy- and 2-dimethylaminobenzoic acids .


Molecular Structure Analysis

The molecular structure of 4-Isopropyl-2-methylbenzoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 178.09900 .


Chemical Reactions Analysis

The chemical reactions involving 4-Isopropyl-2-methylbenzoic acid are complex and can be influenced by various factors. For instance, the acidity of ortho-substituted benzoic acids cannot be interpreted by a simple universal theory . The main part of the ortho effect consists of polar effects (inductive and resonance) transmitted through the ring and of purely steric effects .

Safety and Hazards

The safety data sheet for 4-Isopropylbenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-4-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)9-4-5-10(11(12)13)8(3)6-9/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDBWHLVQZFSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282220
Record name 2-Methyl-4-(1-methylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-2-methylbenzoic acid

CAS RN

4395-93-1
Record name 2-Methyl-4-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4395-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(1-methylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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